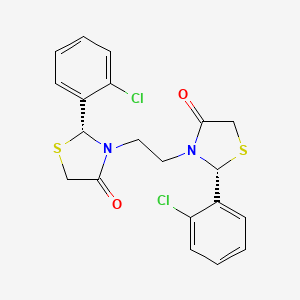
2-Isopropyl-5-oxohexanoic acid, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-oxohexanoic acid, (2S)-, is an organic compound with the molecular formula C₉H₁₆O₃. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isopropyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the ozonolysis of (+)-solanone, which yields the desired acid . The reaction conditions typically include the use of ozone as the oxidizing agent, followed by reductive workup to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound can be isolated from natural sources such as Turkish tobacco leaves . The extraction process involves the use of organic solvents to separate the compound from the plant material, followed by purification steps such as column chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Isopropyl-5-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive compounds.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-oxohexanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-Isopropyl-5-oxohexanal: A related compound with a similar structure but different functional groups.
2-Isopropyl-2-methyl-5-oxohexanoic acid: Another similar compound with an additional methyl group.
Uniqueness: 2-Isopropyl-5-oxohexanoic acid is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its applications in various fields, including its role as a precursor to bioactive compounds, further highlight its distinctiveness.
Propriétés
Numéro CAS |
16825-90-4 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2S)-5-oxo-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
GBNBHMJSMSODSZ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@H](CCC(=O)C)C(=O)O |
SMILES canonique |
CC(C)C(CCC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)





![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)

